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molecular formula C15H20O5S B1594884 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate CAS No. 23511-05-9

1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate

Cat. No. B1594884
M. Wt: 312.4 g/mol
InChI Key: OWOKCUXVMOFUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04466977

Procedure details

A mixture of 8-hydroxy-1,4-dioxaspiro[4.5]decane (237 g, 1.5 mol) and 700 ml of pyridine was stirred at 0° C. while p-toluenesulfonyl chloride was added portion-wise. After the addition was completed the mixture was stirred for two days at 7° C. The mixture was poured into a 4-kg mixture of equal parts of ice and water with vigorous stirring. After about fifteen minutes a solid separated; this was filtered and washed with water. Dissolved the solid in CH2Cl2 and separated CH2Cl2 solution from residual water. The organic layer was dried (K2CO3 --Na2SO4), filtered and concentrated in vacuo at 36° C. The solution remaining was diluted with Skellysolve B and cooled to -75° C. with stirring. The white solid was filtered and dried in vacuo to give 435 g (92.9%), mp 65°-67.5° C. of the subtitled intermediate. IR C=C (1600), --SO2O-- (1350, 1180), C--O/S--O--C (1105, 945, 925), --SO3 -- (675); nmr (CDCl3) was in accordance with the structure assignment; mass spectrum m/e 312 (M+).
Quantity
237 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:11][CH2:10][C:5]2([O:9][CH2:8][CH2:7][O:6]2)[CH2:4][CH2:3]1.N1C=CC=CC=1.[C:18]1([CH3:28])[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1>O>[S:24]([O:1][CH:2]1[CH2:11][CH2:10][C:5]2([O:6][CH2:7][CH2:8][O:9]2)[CH2:4][CH2:3]1)([C:21]1[CH:22]=[CH:23][C:18]([CH3:28])=[CH:19][CH:20]=1)(=[O:26])=[O:25]

Inputs

Step One
Name
Quantity
237 g
Type
reactant
Smiles
OC1CCC2(OCCO2)CC1
Name
Quantity
700 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7 °C
Stirring
Type
CUSTOM
Details
was stirred for two days at 7° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portion-wise
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
After about fifteen minutes a solid separated
FILTRATION
Type
FILTRATION
Details
this was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
Dissolved the solid in CH2Cl2
CUSTOM
Type
CUSTOM
Details
separated CH2Cl2 solution from residual water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (K2CO3 --Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at 36° C
ADDITION
Type
ADDITION
Details
The solution remaining was diluted with Skellysolve B
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -75° C.
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The white solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OC1CCC2(OCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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